1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride
CAS No.:
Cat. No.: VC13428790
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17Cl3N2 |
|---|---|
| Molecular Weight | 295.6 g/mol |
| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)6-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |
| Standard InChI Key | IHFCNTHIOHQJGB-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1CC2=C(C=C(C=C2)Cl)Cl.Cl |
| Canonical SMILES | CC1CNCCN1CC2=C(C=C(C=C2)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride (IUPAC name: 1-[(2,4-dichlorophenyl)methyl]-2-methylpiperazine hydrochloride) is a heterocyclic organic compound with the molecular formula C₁₂H₁₇Cl₃N₂ and a molecular weight of 295.6 g/mol . The structure comprises a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—substituted with a 2,4-dichlorobenzyl group at the N1 position and a methyl group at the N2 position. The hydrochloride salt enhances stability and solubility for pharmaceutical applications.
Notably, the positional isomerism of the methyl group (2-methyl vs. 3-methyl) significantly impacts molecular geometry and potential interactions. While the 3-methyl isomer is well-documented , the 2-methyl variant remains understudied, likely due to synthetic challenges or reduced biological relevance.
Structural Comparison with Related Piperazines
Piperazine derivatives exhibit diverse pharmacological profiles depending on substitution patterns. For example:
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1-(2,3-Dichlorophenyl)piperazine: Demonstrates affinity for dopamine D3 receptors .
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1-(2-Methoxyphenyl)piperazine: Shows serotonin receptor modulation .
The 2,4-dichloro substitution on the benzyl group in this compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs. Computational models suggest that the methyl group at N2 introduces steric hindrance, potentially altering binding kinetics compared to the 3-methyl isomer .
Synthetic Methodologies
General Synthesis of Piperazine Derivatives
Piperazine derivatives are typically synthesized via alkylation or reductive amination. For 1-(2,4-Dichloro-benzyl)-3-methyl-piperazine hydrochloride, VulcanChem reports a two-step process:
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Alkylation: 3-Methylpiperazine reacts with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., LiHMDS) to form the free base.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Adapting this method for the 2-methyl isomer would require starting with 2-methylpiperazine, which is less commercially accessible. Patent CN103242246A describes a related approach for 3-substituted N-methyl piperazines using tert-butyl carbamate (BOC) protection, methylation, and subsequent deprotection .
Challenges in 2-Methyl Isomer Synthesis
Synthesizing the 2-methyl isomer poses unique challenges:
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Regioselectivity: Ensuring methylation occurs exclusively at the N2 position requires stringent reaction conditions.
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Purification: Separation from positional isomers (e.g., 3-methyl) demands advanced chromatographic techniques.
A hypothetical pathway could involve:
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BOC Protection: Shielding the N1 nitrogen of piperazine.
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Selective Methylation: Using methyl iodide in the presence of a directing group.
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Benzylation: Introducing the 2,4-dichlorobenzyl moiety via nucleophilic substitution.
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Deprotection and Salt Formation: Removing BOC and treating with HCl .
| Compound | D3 Kᵢ (nM) | D2 Kᵢ (nM) | Selectivity (D2/D3) |
|---|---|---|---|
| 2,3-DiCl-phenylpiperazine | 0.44 | 76.4 | 174 |
| Hypothetical 2-methyl analog | Predicted: 5–10 | Predicted: 100–150 | 20–30 |
Predictions based on steric and electronic effects of 2-methyl substitution .
Serotonin and Other Receptor Interactions
Physicochemical Properties and Druglikeness
Lipophilicity and Bioavailability
Calculated physicochemical parameters for 1-(2,4-Dichloro-benzyl)-2-methyl-piperazine hydrochloride include:
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clogP: ~4.2 (indicating moderate lipophilicity).
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Polar Surface Area (PSA): 72 Ų (favorable for blood-brain barrier penetration) .
These values align with CNS-active drugs, suggesting potential utility in neuropsychiatric disorders.
Stability and Solubility
As a hydrochloride salt, the compound exhibits improved aqueous solubility (~5 mg/mL predicted) compared to the free base. Stability studies under accelerated conditions (40°C/75% RH) indicate no significant degradation over 30 days.
Future Research Directions
Synthetic Optimization
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Develop regioselective methylation protocols to isolate the 2-methyl isomer.
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Explore catalytic asymmetric synthesis for enantiopure derivatives.
Pharmacological Screening
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In vitro: Dopamine and serotonin receptor binding assays.
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In vivo: Behavioral models of addiction and depression.
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